molecular formula C12H7F5N2O2 B8164547 2,6-Difluoro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid

2,6-Difluoro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid

Cat. No.: B8164547
M. Wt: 306.19 g/mol
InChI Key: HHSHBKRAKYNYDZ-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid is a fluorinated aromatic compound that features both difluorobenzene and trifluoroethyl-pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as 1-(2,2,2-trifluoroethyl)-1,3-diketone, under acidic or basic conditions.

    Introduction of the Difluorobenzene Moiety: The difluorobenzene ring can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the pyrazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2,6-Difluoro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their stability and ability to interact with biological systems.

    Industry: The compound can be used in the development of agrochemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, potentially inhibiting or modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for certain molecular targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzoic acid: Lacks the pyrazole and trifluoroethyl groups, making it less complex and potentially less versatile.

    4-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid: Similar structure but without the difluorobenzene moiety, which can affect its reactivity and applications.

    2,6-Difluoro-4-(1H-pyrazol-4-yl)benzoic acid:

Uniqueness

2,6-Difluoro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid is unique due to the combination of difluorobenzene and trifluoroethyl-pyrazole moieties. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,6-difluoro-4-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F5N2O2/c13-8-1-6(2-9(14)10(8)11(20)21)7-3-18-19(4-7)5-12(15,16)17/h1-4H,5H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSHBKRAKYNYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)F)C2=CN(N=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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